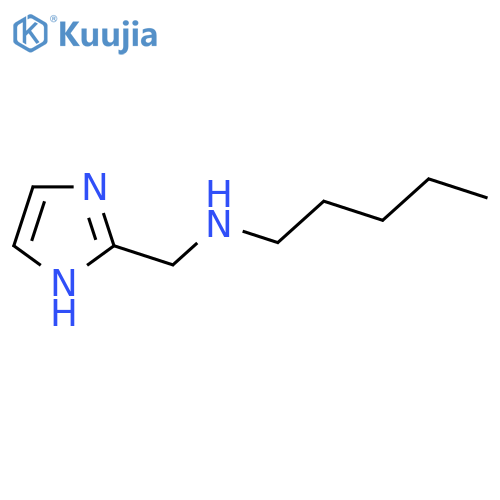Cas no 1249466-23-6 ((1H-imidazol-2-yl)methyl(pentyl)amine)
(1H-イミダゾール-2-イル)メチル(ペンチル)アミンは、イミダゾール骨格とアミン基を有する有機化合物です。その分子構造は、医薬品中間体や生物活性化合物の合成において有用な特性を示します。特に、イミダゾール環の窒素原子が金属イオンと配位結合を形成できるため、触媒や錯体形成剤としての応用が期待されます。また、疎水性のペンチル鎖が導入されているため、脂溶性の向上や細胞膜透過性の調整が可能です。この化合物は、創薬研究や材料科学分野において、新規機能性分子の設計に活用される可能性を有しています。

1249466-23-6 structure
商品名:(1H-imidazol-2-yl)methyl(pentyl)amine
(1H-imidazol-2-yl)methyl(pentyl)amine 化学的及び物理的性質
名前と識別子
-
- (1H-Imidazol-2-ylmethyl)(pentyl)amine
- [(1H-imidazol-2-yl)methyl](pentyl)amine
- 1H-Imidazole-2-methanamine, N-pentyl-
- (1H-imidazol-2-yl)methyl(pentyl)amine
-
- インチ: 1S/C9H17N3/c1-2-3-4-5-10-8-9-11-6-7-12-9/h6-7,10H,2-5,8H2,1H3,(H,11,12)
- InChIKey: CENWRGYFWOASGM-UHFFFAOYSA-N
- ほほえんだ: N(CC1=NC=CN1)CCCCC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 106
- トポロジー分子極性表面積: 40.7
- 疎水性パラメータ計算基準値(XlogP): 1.3
(1H-imidazol-2-yl)methyl(pentyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-168090-0.05g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 0.05g |
$468.0 | 2023-09-20 | ||
| Enamine | EN300-168090-0.1g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 0.1g |
$490.0 | 2023-09-20 | ||
| Enamine | EN300-168090-10.0g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 10g |
$3191.0 | 2023-05-24 | ||
| Enamine | EN300-168090-0.25g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 0.25g |
$513.0 | 2023-09-20 | ||
| Enamine | EN300-168090-10g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 10g |
$2393.0 | 2023-09-20 | ||
| Enamine | EN300-168090-0.5g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 0.5g |
$535.0 | 2023-09-20 | ||
| Enamine | EN300-168090-5.0g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 5g |
$2152.0 | 2023-05-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052604-1g |
(1H-Imidazol-2-ylmethyl)(pentyl)amine |
1249466-23-6 | 95% | 1g |
¥3717.0 | 2023-04-04 | |
| Enamine | EN300-168090-1g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 1g |
$557.0 | 2023-09-20 | ||
| Enamine | EN300-168090-5g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 5g |
$1614.0 | 2023-09-20 |
(1H-imidazol-2-yl)methyl(pentyl)amine 関連文献
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
1249466-23-6 ((1H-imidazol-2-yl)methyl(pentyl)amine) 関連製品
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
